molecular formula C12H11ClN2O B3331336 3-(Benzyloxy)-5-chloro-2-pyridinamine CAS No. 81066-66-2

3-(Benzyloxy)-5-chloro-2-pyridinamine

Cat. No.: B3331336
CAS No.: 81066-66-2
M. Wt: 234.68 g/mol
InChI Key: HKIRXFDNDWPRAB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chloro-2-pyridinamine is a pyridine derivative characterized by a benzyloxy group at the 3-position, a chlorine atom at the 5-position, and an amine group at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of therapeutics targeting neurological disorders or inflammation . Its structure allows for functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl or heteroaryl groups .

Properties

IUPAC Name

5-chloro-3-phenylmethoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRXFDNDWPRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloro-2-pyridinamine typically involves the following steps:

    Nitration and Reduction: The starting material, 3-hydroxy-5-chloropyridine, undergoes nitration to introduce a nitro group at the second position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-hydroxy-5-chloro-2-pyridinamine.

    Benzylation: The hydroxyl group at the third position is then protected by benzylation using benzyl chloride in the presence of a base such as potassium carbonate, resulting in 3-(Benzyloxy)-5-chloro-2-pyridinamine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-chloro-2-pyridinamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chloro-2-pyridinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity scores (calculated using cheminformatics tools) are summarized below:

Compound Name/CAS No. Substituents Similarity Score Key Differences
3-(Benzyloxy)-5-chloro-2-pyridinamine 3-benzyloxy, 5-Cl, 2-NH₂ Reference Parent compound
3-(Benzyloxy)-5-bromo-2-pyridinamine 5-Br instead of 5-Cl 0.75 Larger atomic radius (Br vs. Cl)
[96166-00-6] Unspecified substituent variation 0.89 Likely positional isomer
5-Bromo-2-chloro-4-methoxypyridine 4-OCH₃, 5-Br, 2-Cl 0.77 Methoxy substitution at 4-position
3-(Benzyloxy)-5-bromo-2-chloropyridine 5-Br, 2-Cl (no amine group) 0.83 Replacement of NH₂ with Cl

Notes:

  • Bromine substitution at the 5-position (vs. chlorine) increases molecular weight and may alter lipophilicity .

Physicochemical Properties

Property 3-(Benzyloxy)-5-chloro-2-pyridinamine 3-(Benzyloxy)-5-bromo-2-pyridinamine 5-Bromo-2-chloro-4-methoxypyridine
Molecular Weight (g/mol) ~264.7 ~309.1 ~278.5
Melting Point (°C) Not reported Not reported 112–114 (from analogue data)
Solubility Moderate in DMSO Poor in H₂O; improved in DMF High in chloroform

Notes:

  • Bromine substitution increases molecular weight by ~44 g/mol compared to chlorine.
  • Methoxy groups enhance solubility in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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